molecular formula C9H15BrN2O B2846146 4-bromo-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856073-85-2

4-bromo-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2846146
CAS RN: 1856073-85-2
M. Wt: 247.136
InChI Key: JCXOGVLZMIEMCH-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has shown potential in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been investigated for its effects on cancer cells. In vitro studies have shown that it may inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its unique properties. It has shown potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop it into a therapeutic agent.

Future Directions

There are several future directions for the study of 4-bromo-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to further understand its mechanism of action and how it interacts with enzymes and proteins in the body. Additionally, studies could be conducted to investigate its potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-bromo-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole involves the reaction of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-carbaldehyde with bromine in the presence of acetic acid. The reaction yields this compound as a white solid with a melting point of 80-82°C.

Scientific Research Applications

4-bromo-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has shown potential in scientific research applications. It has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

4-bromo-1-ethyl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-4-12-5-8(10)9(11-12)6-13-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOGVLZMIEMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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